![molecular formula C11H11N3O3 B2516196 6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione CAS No. 696656-68-5](/img/structure/B2516196.png)
6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
Übersicht
Beschreibung
Pyrazolo[1,2-a][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrazolopyridines, which are purine analogues . These compounds have attracted pharmaceutical interest due to their potential as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been achieved through various methods . One common method involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve reactions with heterocyclic amines and diazonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely and are typically determined using a variety of analytical techniques .Wissenschaftliche Forschungsanwendungen
- CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer treatment. Researchers have designed and synthesized a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across these cell lines.
- A recent study reported the synthesis of a previously unknown derivative containing the pyrazolo[3,4-d]pyrimidine scaffold. This compound showed promising anticancer activity . The efficient tandem Knoevenagel–Michael protocol was employed for its synthesis.
- Researchers evaluated the plasma stability and cytochrome P450 (CYP) inhibition of a specific compound derived from this scaffold. The compound exhibited excellent plasma stability and inhibited various CYP isoforms . Understanding its interactions with CYP enzymes is crucial for drug development.
- New heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage were synthesized and tested for in-vitro anticancer activity against various cancer cell lines. These investigations contribute to understanding the compound’s potential as an anticancer agent .
- Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, was selected for further investigations. It induced significant alterations in cell cycle progression and apoptosis within specific cancer cells .
- Beyond the pyrazolo[3,4-d]pyrimidine scaffold, thioglycoside derivatives were also explored. Molecular modeling studies provided insights into their binding interactions with CDK2, aiding in the design of more potent compounds .
Cancer Research and CDK2 Inhibition
Anticancer Activity via Knoevenagel–Michael Protocol
Plasma Stability and Cytochrome P450 Inhibition
In Vitro Anticancer Screening
Cell Cycle Alteration and Apoptosis Induction
Thioglycoside Derivatives and Molecular Modeling
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-9-6-12-10(16)14(11(17)13(12)7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWYHLIHMAPKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2N1C(=O)N(C2=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333485 | |
Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione | |
CAS RN |
696656-68-5 | |
Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.